molecular formula C8H7Cl2NO2 B2959886 Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate CAS No. 1256807-98-3

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate

Cat. No.: B2959886
CAS No.: 1256807-98-3
M. Wt: 220.05
InChI Key: KOKDIRNEPFGBDP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate (CAS No. 1256807-98-3) is a pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . It features a pyridine ring substituted with a chlorine atom at position 2, a chloromethyl group at position 5, and a methyl ester at position 3. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl and ester groups, which enable further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDIRNEPFGBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate can be synthesized through several methods. One common method involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. Another method involves the use of cyclopentadiene and acrolein as starting materials, followed by chlorination and cyclization reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale chlorination reactorsThe reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Comparison with Similar Compounds

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

  • Molecular Formula: C₉H₅ClF₃NO₂
  • Key Differences :
    • Substituent positions: The trifluoromethyl group at position 5 and chlorine at position 3 (vs. chloromethyl at position 5 and chlorine at position 2 in the target compound).
    • Reactivity: The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilic substitution resistance compared to the chloromethyl group .
    • Applications: Widely used in fluorinated drug candidates due to metabolic stability imparted by the trifluoromethyl group.

Methyl 5-chloropyridine-2-carboxylate

  • Molecular Formula: C₇H₆ClNO₂
  • Key Differences :
    • Substituent positions: Chlorine at position 5 and ester at position 2 (vs. chlorine at position 2 and ester at position 3 in the target compound).
    • Reactivity: The absence of a chloromethyl group limits its utility in nucleophilic substitution reactions, making it less versatile for derivatization .

2-Chloro-5-(chloromethyl)pyridine

  • Molecular Formula : C₆H₅Cl₂N
  • Key Differences :
    • Lacks the methyl ester group at position 3, reducing its ability to participate in ester hydrolysis or transesterification reactions.
    • Applications: Primarily used as a precursor for insecticides and herbicides, whereas the target compound’s ester group expands its pharmaceutical relevance .

Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate

  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Key Differences: Heterocyclic core: Imidazopyridine (vs. pyridine in the target compound), which alters electronic properties and bioavailability.

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate C₈H₇Cl₂NO₂ 2-Cl, 5-CH₂Cl, 3-COOCH₃ 220.05 Pharmaceutical intermediates
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₉H₅ClF₃NO₂ 3-Cl, 5-CF₃, 2-COOCH₃ 251.59 Fluorinated drug synthesis
Methyl 5-chloropyridine-2-carboxylate C₇H₆ClNO₂ 5-Cl, 2-COOCH₃ 171.58 Agrochemical precursors
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N 2-Cl, 5-CH₂Cl 162.02 Insecticide synthesis
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₁ClN₂O₂ Imidazopyridine core, 5-CH₂Cl 238.67 Antiviral agents

Research Findings and Reactivity Insights

  • Regioselectivity : this compound’s chloromethyl group enables selective alkylation reactions, whereas trifluoromethyl analogs (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) favor electrophilic aromatic substitutions at distinct positions due to electronic effects .
  • Stability : The chloromethyl group in the target compound is more reactive toward nucleophiles compared to the inert trifluoromethyl group, making it preferable for constructing branched derivatives .
  • Synthetic Utility: The ester group in this compound allows for hydrolysis to carboxylic acids, a feature absent in non-ester analogs like 2-Chloro-5-(chloromethyl)pyridine .

Biological Activity

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, synthesis methods, pharmacokinetics, and case studies highlighting its applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chloromethyl and carboxylate groups. The presence of chlorine atoms enhances its reactivity and interaction with biological targets, making it a versatile intermediate in organic synthesis. Its molecular formula is C8H8Cl2NO2C_8H_8Cl_2NO_2, and it has notable physical properties such as:

PropertyValue
Boiling Point97 °C at 30 mmHg
Density1.169 g/mL at 25 °C
Refractive Indexn20/D 1.53

Biological Activities

The biological activity of this compound is primarily attributed to its chlorinated pyridine structure, which enhances its interaction with various biological targets. The compound has shown potential in several areas:

1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity, including effectiveness against bacteria and fungi. This is particularly relevant in the development of new antimicrobial agents to combat resistant strains.

2. Insecticidal Activity
this compound serves as a precursor in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid. These insecticides are widely used for their effectiveness against a range of agricultural pests.

The mechanism of action involves the compound's ability to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of key enzymes or disruption of cellular processes. The specific interactions often depend on environmental factors such as pH and temperature.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy
A study published in Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL for some derivatives, indicating strong potential for therapeutic applications .

Study 2: Synthesis and Application in Insecticides
Another research article highlighted the synthesis pathways leading to this compound's derivatives used in insecticides. The study noted that modifications to the chlorinated pyridine structure can significantly enhance insecticidal potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated neonicotinoid analogues are prepared by reacting amines with 2-chloro-5-(chloromethyl)pyridine derivatives under anhydrous conditions using potassium carbonate as a base and acetonitrile as a solvent. Reaction optimization involves temperature control (reflux), catalyst selection (e.g., Lewis acids), and stoichiometric balancing to minimize side products .
  • Validation : Intermediate steps require monitoring via TLC or HPLC, with final purification using silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

  • Methodology :

  • HPLC : ≥95% purity is confirmed using reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Spectroscopy : NMR (¹H/¹³C) identifies structural features (e.g., chloromethyl and ester groups), while mass spectrometry (ESI-MS) confirms molecular weight .
    • Data Interpretation : Compare retention times and spectral data with reference standards or literature values to resolve ambiguities in functional group assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact, as chloromethyl groups are irritants and may cause inflammation .
  • Storage : Store in airtight containers at 2–8°C, away from heat sources. Label containers with hazard warnings (e.g., "Corrosive," UN3261) .
  • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the chloromethyl group in this compound, and how do competing pathways influence synthetic outcomes?

  • Mechanistic Insight : The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alcohols. Competing elimination (E2) may occur under high-temperature or strongly basic conditions, forming pyridine-derived alkenes. Computational modeling (DFT) can predict regioselectivity and transition states .
  • Mitigation : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to favor substitution over elimination .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies in drug discovery?

  • Design Strategy : Replace the chloromethyl group with bromomethyl or azidomethyl moieties to modulate reactivity. Introduce electron-withdrawing substituents (e.g., fluorine) at the pyridine 4-position to enhance electrophilicity .
  • Synthetic Execution : Conduct parallel synthesis using automated flow reactors to screen substituent effects on biological targets (e.g., enzyme inhibition) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how do degradation products impact experimental reproducibility?

  • Stability Testing :

  • pH : Hydrolyzes rapidly in alkaline conditions (pH > 9), forming carboxylic acid derivatives. Acidic conditions (pH < 3) stabilize the ester group but may protonate the pyridine nitrogen .
  • Temperature : Degrades above 110°C (flash point), releasing HCl gas. Long-term storage at room temperature requires desiccants to prevent hydrolysis .
    • Mitigation : Use freshly prepared solutions for kinetic studies and characterize degradation products via LC-MS .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules (e.g., neonicotinoids or CNS agents)?

  • Case Study : In fluorinated neonicotinoid synthesis, the chloromethyl group reacts with substituted anilines to form imidazolidine or thiazolidine cores. The pyridine ring enhances binding to insect nicotinic acetylcholine receptors .
  • Optimization : Screen solvent systems (e.g., dichloromethane vs. acetonitrile) to improve yield in multi-step cascades .

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